1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate
Overview
Description
1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate is a synthetic organic compound that features a piperidine ring substituted with tert-butyl, methyl, and amino groups
Preparation Methods
The synthesis of 1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate typically involves multiple steps. One common route includes the protection of the piperidine nitrogen with a tert-butyl group, followed by methylation of the hydroxyl group and introduction of the amino group. The reaction conditions often involve the use of protecting groups, such as Boc (tert-butoxycarbonyl), and reagents like methyl iodide for methylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents such as alkyl halides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and selectivity. The amino group may participate in hydrogen bonding or ionic interactions with the target, modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate include:
1-Boc-4-piperidinamine: This compound features a tert-butyl group protecting the amino group on the piperidine ring.
1-Boc-3-piperidone: It has a tert-butyl group and a ketone functional group on the piperidine ring.
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: This compound has similar substituents but includes an oxo group instead of an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(13)8(7-14)10(15)17-4/h8-9H,5-7,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPKQJCULPQVNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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